C7H17BrO4

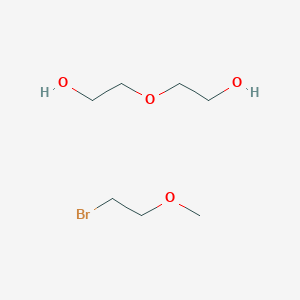

Description

C7H17BrO4 is a brominated organic compound with a molecular formula comprising seven carbon atoms, 17 hydrogen atoms, one bromine atom, and four oxygen atoms. Brominated compounds like this compound are often studied for their reactivity in substitution reactions, biological activity, or as intermediates in organic synthesis. For instance, bromine’s electronegativity and leaving-group propensity make it critical in cross-coupling reactions, while oxygen atoms may contribute to solubility in polar solvents .

Properties

IUPAC Name |

1-bromo-2-methoxyethane;2-(2-hydroxyethoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3.C3H7BrO/c5-1-3-7-4-2-6;1-5-3-2-4/h5-6H,1-4H2;2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGQKXRPSJROGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCBr.C(COCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylene Glycol 2-Bromoethyl Methyl Ether can be synthesized through the reaction of diethylene glycol with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of Diethylene Glycol 2-Bromoethyl Methyl Ether involves the continuous addition of diethylene glycol and 2-bromoethanol into a reactor with a base catalyst. The mixture is heated and stirred to promote the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

Nucleophilic Substitution: The bromide group in Diethylene Glycol 2-Bromoethyl Methyl Ether makes it highly reactive in nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reactant in such processes when combined with other reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed:

Nucleophilic Substitution: The major products are typically ethers or amines, depending on the nucleophile used.

Oxidation: The major products can include aldehydes, ketones, or carboxylic acids, depending on the specific conditions and reagents used.

Scientific Research Applications

Diethylene Glycol 2-Bromoethyl Methyl Ether has a wide range of applications in scientific research:

Chemistry: It is used as a PEG linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.

Biology: The compound is used in the modification of biomolecules to enhance their solubility and stability in aqueous environments.

Medicine: It is employed in drug delivery systems to improve the bioavailability of therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The primary mechanism of action for Diethylene Glycol 2-Bromoethyl Methyl Ether involves its role as a PEG linker. The bromide group acts as a leaving group in nucleophilic substitution reactions, allowing for the attachment of various functional groups to the PEG chain. This modification enhances the solubility and stability of the resulting molecules in aqueous environments, making them more suitable for biological and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct brominated compounds, such as C6H5BBrClO2 (CAS 1046861-20-4) and its analogs.

Table 1: Physicochemical Properties of C7H17BrO4 and Structural Analogs

*Estimated based on alkyl chain hydrophobicity.

†Derived from aromatic bromo/chloro substituents.

‡Boronic acids often exhibit lower aqueous solubility.

Key Findings:

Molecular Weight and Polarity :

- This compound’s longer alkyl chain likely increases molecular weight compared to aromatic analogs like C6H5BBrClO2. However, its oxygen-rich structure may enhance polarity (reflected in higher TPSA), improving solubility in polar solvents relative to boronic acids .

Lipophilicity (Log P) :

- The XLOGP3 value of C6H5BBrClO2 (2.15) suggests moderate lipophilicity, suitable for membrane permeability. This compound’s Log P is hypothesized to be similar but slightly lower due to oxygen atoms, balancing solubility and permeability .

Biological Activity :

- C6H5BBrClO2 shows high GI absorption and BBB permeability, traits less likely in this compound due to its bulkier structure. Boronic acids (e.g., (3-Bromo-5-chlorophenyl)boronic acid) often exhibit enzyme inhibition, whereas this compound may lack such activity due to the absence of a boronate group .

Synthetic Accessibility :

- C6H5BBrClO2’s synthesis uses Pd-catalyzed cross-coupling, common for aryl bromides. This compound may require alternative methods, such as nucleophilic substitution or esterification, given its aliphatic bromine and oxygenated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.